molecular formula C35H62O11 B1195338 Antibiotic X 14873A CAS No. 88263-37-0

Antibiotic X 14873A

Cat. No. B1195338
CAS RN: 88263-37-0
M. Wt: 658.9 g/mol
InChI Key: RBJNZOJIUIUXJZ-SKTXWQMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic X 14873A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Production and Taxonomy

Antibiotic X 14873A, along with X-14873G and X-14873H, is produced by fermentation of Streptomyces sp. X-14873 (ATCC 31679). The taxonomic studies of the producing culture and fermentation conditions are crucial for understanding its production. These antibiotics are primarily effective against Gram-positive bacteria, highlighting their potential in addressing specific bacterial infections (Liu et al., 1986).

Ionophore Properties

The ionophore properties of X-14873A are notable. Ionophores facilitate the transport of ions across cell membranes and can be used in various scientific applications, such as in studies of ion transport and membrane potential (Liu et al., 1986).

Structural Characterization

Antibiotic X-14885A, a related compound, has been characterized for its structure, providing insights into the class of polyether antibiotics to which X 14873A belongs. This structural information is vital for understanding the antibiotic's mechanism of action and potential applications (Westley et al., 1983).

Novel Actinomycins and Polyethers

The discovery of novel actinomycins and polyethers, including X-14873A, from Streptomyces sp. X-14873 (ATCC 31679) expands the range of antibiotics available for various research applications. The unique chemical structures of these compounds may offer new approaches to tackling bacterial infections and studying antibiotic mechanisms (Westley et al., 1986).

properties

CAS RN

88263-37-0

Product Name

Antibiotic X 14873A

Molecular Formula

C35H62O11

Molecular Weight

658.9 g/mol

IUPAC Name

2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid

InChI

InChI=1S/C35H62O11/c1-11-23(30-18(5)15-32(10,44-30)35(43)19(6)16-33(14-4,46-35)25(36)13-3)28(40)20(7)27(39)21(8)31-22(9)29(41)24(12-2)34(42,45-31)17-26(37)38/h18-25,27,29-31,36,39,41-43H,11-17H2,1-10H3,(H,37,38)/t18-,19+,20-,21-,22-,23-,24+,25-,27+,29+,30-,31+,32-,33+,34-,35+/m0/s1

InChI Key

RBJNZOJIUIUXJZ-SKTXWQMBSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(CC(=O)O)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)[C@]3([C@@H](C[C@](O3)(CC)[C@H](CC)O)C)O)C)O)C)O

SMILES

CCC1C(C(C(OC1(CC(=O)O)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O

Canonical SMILES

CCC1C(C(C(OC1(CC(=O)O)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O

synonyms

antibiotic X 14873A
antibiotic X-14873A
RO22-6924-004

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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